Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate

Lipophilicity Drug-likeness Chromatographic retention

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate (CAS 1513949-31-9) is a 1-Boc-protected azetidine building block bearing a chiral 2-amino-1-hydroxyethyl substituent at the 3-position. With a molecular formula of C₁₀H₂₀N₂O₃, molecular weight 216.28 g/mol, computed LogP of -0.45, two hydrogen bond donors, three hydrogen bond acceptors, and an Fsp³ of 0.9, this compound serves as a conformationally constrained, bifunctional intermediate for medicinal chemistry and chemical biology applications.

Molecular Formula C10H20N2O3
Molecular Weight 216.28 g/mol
Cat. No. B11766464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate
Molecular FormulaC10H20N2O3
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)C(CN)O
InChIInChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(6-12)8(13)4-11/h7-8,13H,4-6,11H2,1-3H3
InChIKeyJTCYRQZFSHTYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate – Procurement-Grade Physicochemical Profile and Comparator Identification


Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate (CAS 1513949-31-9) is a 1-Boc-protected azetidine building block bearing a chiral 2-amino-1-hydroxyethyl substituent at the 3-position . With a molecular formula of C₁₀H₂₀N₂O₃, molecular weight 216.28 g/mol, computed LogP of -0.45, two hydrogen bond donors, three hydrogen bond acceptors, and an Fsp³ of 0.9, this compound serves as a conformationally constrained, bifunctional intermediate for medicinal chemistry and chemical biology applications . The closest commercially available analogs that a procurer might consider as substitutes include: tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0), which lacks the benzylic hydroxyl; tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6), which carries a hydroxyl but no amine on the side chain; and tert-butyl 3-((2-hydroxyethyl)amino)azetidine-1-carboxylate (CAS 178311-50-7), a regioisomer with the amino and hydroxyl groups connected differently .

Why Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate Cannot Be Replaced by a Generic Azetidine Analog


Substituting this compound with a simpler azetidine analog—such as the des-hydroxy or des-amino variants—fundamentally alters the physicochemical and stereochemical profile of any downstream synthetic sequence. The target compound uniquely combines a Boc-protected azetidine nitrogen, a free primary amine, and a secondary alcohol on a chiral side chain, conferring a computed LogP of -0.45 that is markedly more hydrophilic than its closest analogs (e.g., LogP 0.34–0.80 for the des-hydroxy and des-amino derivatives) . This difference in lipophilicity directly impacts aqueous solubility , chromatographic behavior, and the compound's suitability for bioconjugation or fragment-based screening. Furthermore, the presence of a defined chiral center (one asymmetric atom) renders this a single-enantiomer building block, whereas many comparator azetidines are achiral or supplied as racemates, introducing stereochemical ambiguity that propagates through multi-step syntheses . These physicochemical and stereochemical distinctions mean that in-class analogs cannot be interchanged without re-optimizing reaction conditions or compromising the reproducibility of downstream biological assays.

Quantitative Differentiation Evidence for Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate vs. Closest Analogs


LogP Differential: Enhanced Hydrophilicity vs. Des-hydroxy and Des-amino Azetidine Analogs

The target compound displays a computed LogP (XLogP3) of -0.45, substantially lower (more hydrophilic) than its closest commercially viable analogs. This lower LogP predicts superior aqueous solubility and distinct reversed-phase chromatographic behavior, directly affecting purification strategy and biological assay compatibility [1].

Lipophilicity Drug-likeness Chromatographic retention

Physical Form Advantage: Crystalline Solid vs. Liquid/Oil Analogs for Weighing and Handling

The target compound is a crystalline solid with a reported melting point of 34–38°C, whereas the closest des-hydroxy analog (tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate) is described as a pale-yellow liquid or semi-solid, and the des-amino analog is a yellow oil . Solid physical form enables more accurate gravimetric dispensing and is preferred for automated high-throughput screening platforms where liquid handling of viscous oils introduces volumetric error.

Physical form Weighing accuracy Automated dispensing

Purity Specification: 98% Baseline vs. 95% Industry Standard for Analog Azetidines

Commercially sourced tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate is routinely supplied at 98% purity (HPLC), compared to the 95% specification that is standard for the des-hydroxy and des-amino azetidine analogs . This 3% absolute purity difference, while modest, reduces the burden of unknown impurities in early-stage SAR studies and minimizes the risk of confounding biological activity from side products.

Chemical purity Reproducibility Procurement specification

Chiral Center Equips Enantioselective Synthesis: Single Enantiomer vs. Achiral or Racemic Analogs

The compound bears one asymmetric carbon at the benzylic alcohol position (C-1 of the hydroxyethyl side chain), providing a defined chiral center that is absent in the des-hydroxy analog tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate [1]. The enantiopure (S)-configured variant (CAS 2227701-79-1) is also commercially catalogued, confirming that stereochemically resolved material is accessible for applications requiring enantioselective synthesis of chiral drug candidates . This contrasts with achiral comparators, which cannot impart stereochemical information to downstream products without additional resolution steps.

Chirality Stereochemistry Asymmetric synthesis

Bifunctional Reactivity: Orthogonal Amine and Alcohol Handles vs. Monofunctional Analogs

Unlike its closest analogs, which offer only a single reactive handle (amine only or alcohol only), the target compound provides both a free primary amine and a secondary alcohol on the side chain, with the azetidine nitrogen protected as a Boc carbamate. This three-tiered orthogonal reactivity (Boc-N, primary amine, secondary alcohol) permits sequential functionalization strategies—such as amide coupling at the primary amine followed by esterification or oxidation at the alcohol—that are impossible with monofunctional analogs without additional protection/deprotection steps [1].

Bifunctional building block Orthogonal protection Bioconjugation

Fsp³-Rich Scaffold: 0.9 Fraction sp³ for Enhanced 3D Character vs. Flatter Heterocyclic Building Blocks

The target compound exhibits an Fsp³ (fraction of sp³-hybridized carbons) of 0.9, placing it among highly saturated, three-dimensional building blocks prized in fragment-based drug discovery for accessing underexplored chemical space . This value is identical to the des-hydroxy analog but higher than many commonly used heterocyclic building blocks (e.g., substituted pyridines, pyrimidines with Fsp³ <0.5). Within the azetidine comparator class, all analogs share high Fsp³; the differentiation lies in the combination of high Fsp³ with the bifunctional and chiral features documented above [1].

Fsp3 3D character Fragment-based drug discovery

Optimal Procurement and Deployment Scenarios for Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate Based on Quantitative Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring High Solubility and 3D Character

With a computed LogP of -0.45 and Fsp³ of 0.9 , this compound is ideally suited as a fragment-like or fragment-derived building block for FBDD campaigns. Its enhanced hydrophilicity (ΔLogP ≥ -0.79 vs. analogs) predicts better aqueous solubility at the high concentrations (typically 0.5–2 mM in DMSO-d6 or aqueous buffer) used in NMR- and SPR-based fragment screening, reducing the risk of false negatives from compound precipitation. The 98% purity specification further supports reliable hit identification by minimizing impurity-derived artifacts in biophysical assays.

Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

The presence of one asymmetric center and the commercial availability of the enantiopure (S)-configured variant (CAS 2227701-79-1) position this compound as a strategic chiral pool starting material for the synthesis of enantiomerically pure drug candidates. Unlike achiral azetidine analogs, this building block can directly transfer stereochemical information to downstream products, eliminating the need for costly and low-yielding chiral resolution steps late in the synthetic sequence.

Parallel Library Synthesis Exploiting Orthogonal Trifunctional Reactivity

The three orthogonal reactive sites—Boc-protected azetidine nitrogen, free primary amine, and secondary alcohol —enable divergent library synthesis from a single starting material. Sequential chemoselective transformations (e.g., amide coupling at the primary amine followed by Mitsunobu or oxidation at the secondary alcohol, then Boc deprotection and N-functionalization) reduce the step count for generating diverse analog sets compared to monofunctional analogs that require additional protection/deprotection cycles [1].

Automated High-Throughput Experimentation (HTE) Workflows with Solid-Dispensing Compatibility

The crystalline solid physical form (mp 34–38°C) ensures this compound is compatible with automated solid-dispensing platforms commonly used in HTE and parallel medicinal chemistry. In contrast, the comparator analogs, which are oils or semi-solids at ambient temperature , require manual weighing or volumetric dispensing that introduces greater variability and limits throughput in automated synthesis workflows.

Quote Request

Request a Quote for Tert-butyl 3-(2-amino-1-hydroxyethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.